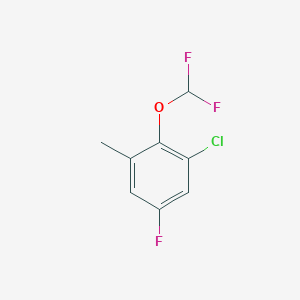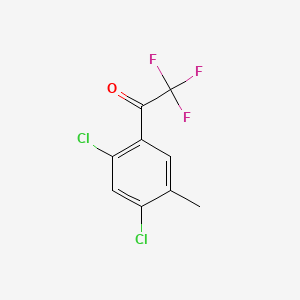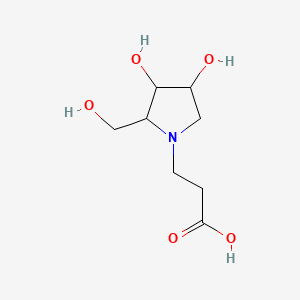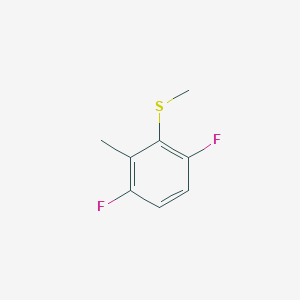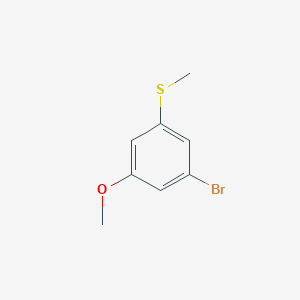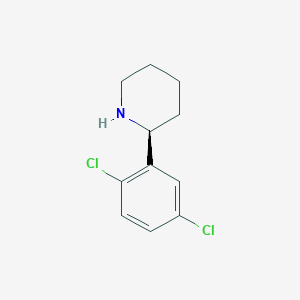![molecular formula C20H14ClF2N3O2 B14761461 (5z)-5-[(6-Chloro-7-Methyl-1h-Indol-3-Yl)methylidene]-3-(3,4-Difluorobenzyl)imidazolidine-2,4-Dione](/img/structure/B14761461.png)
(5z)-5-[(6-Chloro-7-Methyl-1h-Indol-3-Yl)methylidene]-3-(3,4-Difluorobenzyl)imidazolidine-2,4-Dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5z)-5-[(6-Chloro-7-Methyl-1h-Indol-3-Yl)methylidene]-3-(3,4-Difluorobenzyl)imidazolidine-2,4-Dione is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones. This compound features a complex structure with multiple functional groups, including an indole ring, a chlorinated methyl group, and a difluorobenzyl group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5z)-5-[(6-Chloro-7-Methyl-1h-Indol-3-Yl)methylidene]-3-(3,4-Difluorobenzyl)imidazolidine-2,4-Dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Derivative: Starting with a suitable indole precursor, chlorination and methylation reactions are carried out to introduce the chloro and methyl groups.
Formation of the Imidazolidine-2,4-Dione Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the imidazolidine-2,4-dione ring.
Coupling Reactions: The final step involves coupling the indole derivative with the imidazolidine-2,4-dione core, often using reagents like coupling agents and catalysts.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole ring or the methyl groups.
Reduction: Reduction reactions can target the imidazolidine-2,4-dione core or the difluorobenzyl group.
Substitution: Halogenated compounds like this one can undergo nucleophilic substitution reactions, especially at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups at the halogenated positions.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules or as a reagent in various organic reactions.
Biology
Biologically, compounds with indole and imidazolidine-2,4-dione structures are often investigated for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents.
Medicine
In medicinal chemistry, such compounds are explored for their potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities.
Industry
Industrially, these compounds might be used in the synthesis of pharmaceuticals, agrochemicals, or as intermediates in the production of other fine chemicals.
Wirkmechanismus
The mechanism of action of (5z)-5-[(6-Chloro-7-Methyl-1h-Indol-3-Yl)methylidene]-3-(3,4-Difluorobenzyl)imidazolidine-2,4-Dione would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include kinases, proteases, or G-protein coupled receptors, among others.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (5z)-5-[(6-Chloro-1h-Indol-3-Yl)methylidene]-3-(3,4-Difluorobenzyl)imidazolidine-2,4-Dione
- (5z)-5-[(7-Methyl-1h-Indol-3-Yl)methylidene]-3-(3,4-Difluorobenzyl)imidazolidine-2,4-Dione
Uniqueness
The uniqueness of (5z)-5-[(6-Chloro-7-Methyl-1h-Indol-3-Yl)methylidene]-3-(3,4-Difluorobenzyl)imidazolidine-2,4-Dione lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chloro and methyl groups on the indole ring, along with the difluorobenzyl group, may confer unique properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C20H14ClF2N3O2 |
|---|---|
Molekulargewicht |
401.8 g/mol |
IUPAC-Name |
5-[(Z)-(6-chloro-7-methylindol-3-ylidene)methyl]-3-[(3,4-difluorophenyl)methyl]-4-hydroxy-1H-imidazol-2-one |
InChI |
InChI=1S/C20H14ClF2N3O2/c1-10-14(21)4-3-13-12(8-24-18(10)13)7-17-19(27)26(20(28)25-17)9-11-2-5-15(22)16(23)6-11/h2-8,27H,9H2,1H3,(H,25,28)/b12-7+ |
InChI-Schlüssel |
CZZMGRIHTUTPOD-KPKJPENVSA-N |
Isomerische SMILES |
CC1=C(C=CC\2=C1N=C/C2=C\C3=C(N(C(=O)N3)CC4=CC(=C(C=C4)F)F)O)Cl |
Kanonische SMILES |
CC1=C(C=CC2=C1N=CC2=CC3=C(N(C(=O)N3)CC4=CC(=C(C=C4)F)F)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


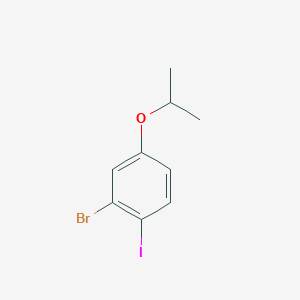
![2-Amino-4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B14761397.png)
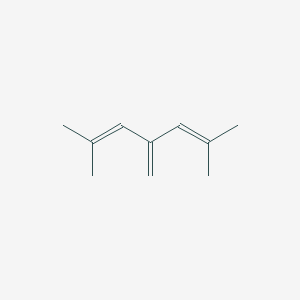
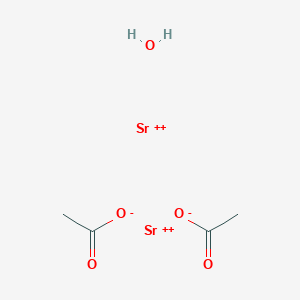
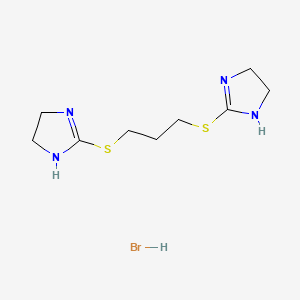
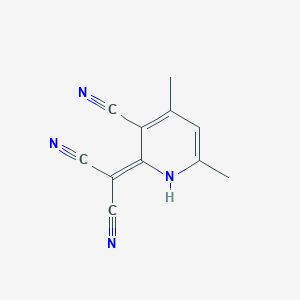
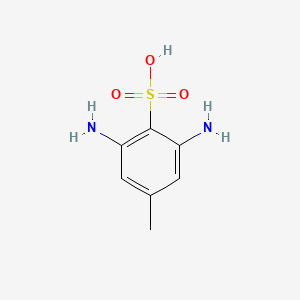
![[S(R)]-N-[(R)-[2-(Diphenylphosphino)phenyl](2-naphthalenyl)methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14761424.png)
